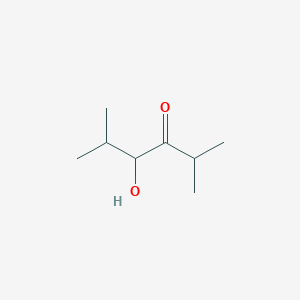

4-Hydroxy-2,5-dimethylhexan-3-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-2,5-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5(2)7(9)8(10)6(3)4/h5-7,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYRRYXXNJLYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281800 | |

| Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-77-0 | |

| Record name | 815-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-2,5-dimethylhexan-3-one basic properties

An In-depth Technical Guide on 4-Hydroxy-2,5-dimethylhexan-3-one

Introduction

This compound, also known as isobutyroin, is an alpha-hydroxy ketone.[1] This class of organic compounds, characterized by a hydroxyl group adjacent to a ketone, is significant in organic chemistry due to their versatility as intermediates in a wide range of chemical transformations.[1] This guide provides a comprehensive overview of the basic properties, synthesis, applications, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [2][3] |

| Molecular Weight | 144.21 g/mol | [2][3] |

| CAS Number | 815-77-0 | [2][3] |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Boiling Point | 182.1 ± 8.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 69.1 ± 11.0 °C | |

| Purity | 95% | [2] |

| Storage Temperature | Room temperature |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The following spectroscopic information is available:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR spectral data are available and can be accessed through NMRShiftDB.[3]

-

Mass Spectrometry (MS) : GC-MS data is available from the NIST Mass Spectrometry Data Center.[3]

-

Infrared (IR) Spectroscopy : Vapor phase IR spectra are available.[3]

Synthesis and Reactivity

Alpha-hydroxy ketones, such as this compound, are typically synthesized via reactions like the acyloin condensation of esters.[1]

General Experimental Protocol for Acyloin Condensation

While a specific protocol for the synthesis of this compound was not detailed in the provided search results, a general procedure for acyloin condensation is as follows. This can be adapted for the synthesis of the target molecule from an appropriate ester.

Materials:

-

Anhydrous ester (e.g., ethyl isobutyrate)

-

Sodium metal

-

Anhydrous solvent (e.g., xylene, toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Apparatus for reflux and distillation

Procedure:

-

Set up a reflux apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.

-

Disperse sodium metal in the anhydrous solvent by heating until the sodium melts and then stirring vigorously.

-

Cool the mixture to room temperature.

-

Slowly add the anhydrous ester to the sodium dispersion with continuous stirring. An exothermic reaction should be observed.

-

After the initial reaction subsides, heat the mixture to reflux for several hours to complete the reaction.

-

Cool the reaction mixture and cautiously add a proton source (e.g., ethanol, followed by water) to quench any unreacted sodium and to hydrolyze the intermediate enediolate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude acyloin by distillation or chromatography.

A potential synthetic workflow for alpha-hydroxy ketones is illustrated in the diagram below.

Caption: Generalized workflow for the synthesis of alpha-hydroxy ketones via acyloin condensation.

Applications

This compound is recognized as an aroma compound and is utilized in the food industry as a flavoring agent to enhance the sensory profiles of various products.[1] It is important to distinguish it from the structurally similar and well-known flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), which is found in many fruits and is also a product of the Maillard reaction.[4]

The relationship between the chemical properties of this compound and its primary application is depicted below.

Caption: Logical relationship between the properties of this compound and its use.

Safety and Handling

For safe handling of this compound in a laboratory setting, it is essential to adhere to the following safety precautions.

Hazard Identification:

-

Pictogram: Exclamation Mark

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Avoid all personal contact, including inhalation.[5]

References

An In-depth Technical Guide on 4-Hydroxy-2,5-dimethylhexan-3-one (CAS: 815-77-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2,5-dimethylhexan-3-one (CAS Number 815-77-0), also known as isobutyroin. The document details its chemical and physical properties, synthesis via acyloin condensation, and safety information. Notably, a thorough review of publicly available scientific literature reveals a significant lack of data on the biological activity, mechanism of action, and potential therapeutic applications of this compound. The guide distinguishes it from the structurally different and well-studied flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), to prevent confusion. This document serves as a foundational resource for researchers interested in this molecule, highlighting the current knowledge gaps and potential areas for future investigation.

Chemical and Physical Properties

This compound is an α-hydroxy ketone.[1] It is a colorless to pale yellow liquid with a characteristic odor.[2] The presence of both a hydroxyl and a ketone functional group makes it a versatile intermediate in organic synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 815-77-0 | [2][3][4] |

| Molecular Formula | C₈H₁₆O₂ | [2][3] |

| Molecular Weight | 144.21 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Isobutyroin, 2,5-Dimethyl-4-hydroxy-3-hexanone | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity (Commercial) | Typically ≥95% | [3][4] |

| Storage Temperature | Room temperature | [4] |

| SMILES | CC(C)C(C(=O)C(C)C)O | [2] |

| InChI Key | SMYRRYXXNJLYLY-UHFFFAOYSA-N | [4] |

Synthesis

The primary method for synthesizing α-hydroxy ketones such as this compound (isobutyroin) is the acyloin condensation.[5][6] This reaction involves the reductive coupling of two carboxylic ester molecules using metallic sodium.[5] For the synthesis of isobutyroin, an isobutyrate ester, such as ethyl isobutyrate, would be the starting material.

General Experimental Protocol for Acyloin Condensation

Materials:

-

Ethyl isobutyrate (or another isobutyrate ester)

-

Metallic sodium, finely dispersed

-

Anhydrous aprotic solvent (e.g., toluene, xylene)[5]

-

Chlorotrimethylsilane (optional, as a trapping agent to improve yield)[5][6]

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Sodium Dispersion: Anhydrous toluene is added to the flask, followed by finely cut pieces of metallic sodium. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium. The flask is then allowed to cool to room temperature while stirring continues.

-

Ester Addition: Ethyl isobutyrate, dissolved in anhydrous toluene, is added dropwise to the sodium dispersion over a period of 1-2 hours with continuous stirring. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux with vigorous stirring for several hours until the sodium is consumed.

-

Workup: The reaction mixture is cooled in an ice bath, and any remaining sodium is destroyed by the careful, dropwise addition of ethanol. The mixture is then acidified with dilute hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound.

Note: The use of chlorotrimethylsilane as a trapping agent for the enediolate intermediate can significantly improve the yield of the acyloin condensation.[5][6] In this modified procedure, chlorotrimethylsilane is added to the reaction mixture along with the ester. The resulting bis-silyloxyalkene is then hydrolyzed during the acidic workup to give the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

An extensive search of scientific databases and literature reveals no specific studies on the biological activity, pharmacology, or mechanism of action of this compound.

It is crucial to distinguish this compound from the structurally different but similarly named 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) . HDMF is a well-researched flavor compound with known biological activities, including effects on bacterial quorum sensing and antioxidant properties.[1][8][9] The current body of scientific literature does not attribute these or any other biological effects to this compound.

The absence of data on the biological activity of this compound represents a significant knowledge gap and an opportunity for future research.

Safety and Handling

Based on available safety data sheets, this compound is considered hazardous.[4]

Table 2: Hazard Information for this compound

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Source(s) |

| Acute Toxicity (Oral) | Exclamation Mark | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [4] |

| Skin Corrosion/Irritation | Exclamation Mark | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 | [4] |

| Serious Eye Damage/Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [4] |

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound (isobutyroin) is a known α-hydroxy ketone whose synthesis is achievable through the acyloin condensation of isobutyrate esters. While its chemical and physical properties are documented, there is a profound lack of information regarding its biological activities and potential applications in drug development or other scientific fields. This guide summarizes the currently available technical information and highlights the need for further research to elucidate the pharmacological profile of this compound. Researchers are cautioned to avoid conflating this molecule with the well-studied furanone, Furaneol®.

References

- 1. Effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone supplementation on growth performance, serum antioxidant capacity, rumen fermentation characteristics, rumen bacterial quorum sensing, and microbial community in Hu sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H16O2 | CID 229406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 815-77-0 [sigmaaldrich.com]

- 5. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 6. Acyloin Condensation [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]

- 9. Inhibitory effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) on acyl-homoserine lactone-mediated virulence factor production and biofilm formation in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 4-Hydroxy-2,5-dimethylhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5-dimethylhexan-3-one, a significant α-hydroxy ketone, has a history deeply rooted in the foundational principles of organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and key experimental data. The primary synthesis route, the acyloin condensation, is detailed along with its mechanism. Quantitative data is presented in a structured format, and a logical diagram of the synthesis pathway is provided. This document serves as a critical resource for professionals in chemical research and drug development, offering insights into the synthesis and properties of this versatile molecule.

Introduction

This compound, also known by its trivial name isobutyroin, is an α-hydroxy ketone (or acyloin) with the chemical formula C₈H₁₆O₂. As a member of the acyloin class of compounds, it features a hydroxyl group adjacent to a ketone functional group. This structural motif makes it a valuable intermediate in various organic syntheses. The discovery of isobutyroin is directly linked to the development of one of the classic name reactions in organic chemistry: the acyloin condensation. Understanding the history of this compound provides a window into the evolution of synthetic organic chemistry in the early 20th century.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of French chemists Louis Bouveault and Gustave Louis Blanc on the reductive coupling of esters. In 1903, they first reported the reaction that would later be known as the acyloin condensation .[1][2] This reaction involves the reductive coupling of two carboxylic acid esters in the presence of metallic sodium to form an α-hydroxy ketone.[1][3]

While Bouveault and Blanc laid the foundational groundwork for this class of reactions, the first specific synthesis of this compound, or isobutyroin, has been attributed to later work that applied their methodology to specific esters. The synthesis of isobutyroin is a classic example of this reaction, utilizing an isobutyrate ester as the starting material.

In some modern literature, alternative synthetic routes such as the aldol condensation of isobutyraldehyde have been mentioned as methods to prepare this compound, citing "literature procedures". However, the primary and historical method of its first synthesis remains the acyloin condensation.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 815-77-0 |

| Appearance | Pale-yellow to yellow-brown liquid |

| Boiling Point | 182.1 ± 8.0 °C at 760 mmHg |

| Density | 0.9 ± 0.1 g/cm³ |

| Flash Point | 69.1 ± 11.0 °C |

| Vapor Pressure | 0.2 ± 0.8 mmHg at 25°C |

Experimental Protocols

The primary method for the synthesis of this compound is the acyloin condensation of an ethyl isobutyrate. Below is a generalized experimental protocol based on the principles of the Bouveault-Blanc reaction.

Synthesis of this compound via Acyloin Condensation

Materials:

-

Ethyl isobutyrate

-

Metallic sodium, finely divided

-

Anhydrous diethyl ether or toluene

-

Aqueous solution of a weak acid (e.g., acetic acid or ammonium chloride) for workup

Procedure:

-

A reaction flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with anhydrous diethyl ether or toluene and finely divided metallic sodium.

-

The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.

-

Ethyl isobutyrate is added dropwise to the refluxing mixture over a period of several hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the completion of the reaction.

-

The reaction mixture is then cooled, and any unreacted sodium is carefully quenched with a suitable alcohol (e.g., ethanol).

-

The resulting mixture is then hydrolyzed by the slow addition of a weak acid solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation to yield this compound.

Reaction Mechanism and Visualization

The acyloin condensation proceeds through a radical-anion mechanism. The key steps are illustrated in the following diagram.

Caption: Acyloin condensation pathway for the synthesis of this compound.

Conclusion

This compound, or isobutyroin, holds a significant place in the history of organic chemistry as a direct product of the acyloin condensation, a reaction developed in the early 20th century. Its synthesis and chemical properties have been well-characterized, and it continues to be a relevant molecule in the field of organic synthesis. This guide has provided a detailed overview of its discovery, historical context, physicochemical properties, and a generalized experimental protocol for its preparation. The provided data and diagrams serve as a valuable technical resource for researchers and professionals in related scientific fields.

References

The Formation of 4-Hydroxy-2,5-dimethylhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the formation mechanism of 4-hydroxy-2,5-dimethylhexan-3-one, an α-hydroxy ketone also known as isobutyroin. The primary focus is on the acyloin condensation of isobutyric esters, a classical and effective method for the synthesis of this class of compounds. This document details the reaction mechanism, presents relevant quantitative data derived from analogous reactions, and provides a comprehensive experimental protocol. Additionally, alternative synthetic routes are briefly discussed. The guide is supplemented with clear visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound is a member of the α-hydroxy ketone family, characterized by a hydroxyl group positioned on the carbon atom adjacent to a carbonyl group.[1] These compounds, also known as acyloins, are valuable intermediates in organic synthesis due to their versatile reactivity. The specific structure of this compound, with its branched alkyl chains, makes it a useful building block in the synthesis of more complex molecules. Its formation is most commonly achieved through the reductive coupling of two molecules of an isobutyric ester via the acyloin condensation reaction.[2][3] Understanding the mechanism and experimental parameters of this transformation is crucial for its efficient synthesis and application in research and development.

The Acyloin Condensation Mechanism

The acyloin condensation is a reductive coupling of two carboxylic esters using an alkali metal, typically sodium, in an aprotic solvent like xylene or toluene.[4][5] The reaction proceeds through a radical-mediated pathway to form an α-hydroxy ketone.

The key steps of the mechanism are as follows:

-

Electron Transfer: Two sodium atoms each donate an electron to the carbonyl carbon of two ester molecules, forming a radical anion intermediate.[4]

-

Dimerization: The two radical anions couple to form a dianion intermediate.[4]

-

Elimination: Two alkoxide groups are eliminated from the dianion to yield a 1,2-diketone intermediate.[2][4]

-

Further Reduction: The highly reactive 1,2-diketone is then reduced by two more sodium atoms to form a disodium enediolate.[4]

-

Protonation: Finally, the enediolate is protonated upon acidic workup to yield an enediol, which rapidly tautomerizes to the stable α-hydroxy ketone, this compound.[4]

A significant improvement to the classical acyloin condensation is the Rühlmann modification, which involves trapping the enediolate intermediate with a silylating agent, such as trimethylsilyl chloride (TMSCl). This prevents competing reactions and generally leads to higher yields. The resulting bis-silyl enol ether is then hydrolyzed to the acyloin.[2]

Visualizing the Acyloin Condensation Pathway

Caption: Acyloin Condensation Mechanism for Isobutyroin Formation.

Quantitative Data

| Product | Starting Ester | Reagents | Solvent | Yield (%) | Reference |

| Isobutyroin | Ethyl Isobutyrate | Na, TMSCl | Toluene | ~60-70 (Estimated) | General Acyloin Condensation |

| Butyroin | Ethyl Butyrate | Na | Xylene | 55-60 | Analogous Reaction |

| Propionoin | Ethyl Propionate | Na | Ether | 40-50 | Analogous Reaction |

Note: The estimated yield for isobutyroin is based on typical yields for acyloin condensations of similar aliphatic esters using the Rühlmann modification. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via the Rühlmann modification of the acyloin condensation.

Materials and Reagents:

-

Ethyl isobutyrate (2 equivalents)

-

Sodium metal (4 equivalents)

-

Trimethylsilyl chloride (TMSCl) (4 equivalents)

-

Anhydrous toluene

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.

-

Reaction Initiation: To the flask, add anhydrous toluene and sodium metal, cut into small pieces. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

-

Addition of Reactants: Once a fine dispersion is achieved, cool the mixture to room temperature. A mixture of ethyl isobutyrate and trimethylsilyl chloride is then added dropwise from the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for an additional 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature and cautiously add methanol to quench any unreacted sodium. Slowly pour the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizing the Experimental Workflow

Caption: Workflow for the Synthesis of Isobutyroin.

Alternative Formation Mechanisms

While acyloin condensation is the most direct route, the formation of α-hydroxy ketones can also be approached through other methods. One such alternative is the aldol condensation . In principle, the self-condensation of isobutyraldehyde could lead to an aldol adduct which, upon oxidation, might yield this compound. However, the aldol condensation of isobutyraldehyde is known to be complex and can lead to a variety of products, making it a less straightforward and potentially lower-yielding approach for the specific synthesis of isobutyroin.

Conclusion

The formation of this compound is most effectively achieved through the acyloin condensation of ethyl isobutyrate. The mechanism, involving a radical-mediated reductive coupling, is well-established. The use of the Rühlmann modification, incorporating trimethylsilyl chloride, is recommended to enhance reaction yields. The provided experimental protocol, based on established principles of acyloin condensation, offers a reliable method for the synthesis of this valuable α-hydroxy ketone. This guide serves as a comprehensive resource for researchers and professionals requiring a thorough understanding of the synthesis of this compound for applications in organic synthesis and drug development.

References

Unraveling the Presence of Key Flavor Compounds in Food: A Technical Guide to 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

A Note on Chemical Nomenclature: Initial searches for "4-hydroxy-2,5-dimethylhexan-3-one" in food matrices did not yield significant evidence of its natural occurrence. However, the closely related and structurally similar compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commercially known as Furaneol®, is a well-documented and significant flavor component in a wide variety of foodstuffs. This guide will focus on the natural occurrence, formation, and analysis of this important furanone.

Introduction

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commonly referred to as Furaneol, is a potent aroma compound prized for its sweet, caramel-like, and fruity fragrance, often associated with strawberries and pineapple.[1][2] Its contribution to the sensory profile of numerous foods makes it a subject of great interest to researchers, scientists, and professionals in the food and fragrance industries. This technical guide provides an in-depth overview of its natural occurrence, biosynthetic pathways, and the analytical methodologies employed for its quantification in food.

Natural Occurrence in Food

Furaneol is naturally present in a diverse range of food products, from fruits to fermented goods and beverages.[1][3] Its concentration can vary significantly depending on the food matrix, ripeness, processing conditions, and storage.

Table 1: Quantitative Data on the Occurrence of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in Various Foodstuffs

| Food Source | Concentration Range | Analytical Method | Reference |

| Strawberries | 1663 - 4852 µg/kg | Derivatization/SPME-GC-MS | [4][5] |

| Tomato | 95 - 173 µg/kg | Derivatization/SPME-GC-MS | [4][5] |

| Pineapple | Key odorant (concentration not specified) | Aroma Extract Dilution Analysis | [3] |

| Raspberry | Naturally present (concentration not specified) | Not specified | [3] |

| Kiwi | Naturally present (concentration not specified) | Not specified | [3] |

| Lychee | Naturally present (concentration not specified) | Not specified | [3] |

| Snake Fruit | Naturally present (concentration not specified) | Not specified | [3] |

| Soy Sauce | Present as a flavor compound | Not specified | [6] |

| Miso | Present as a flavor compound | Not specified | [6] |

| Beer | Naturally present | Not specified | [1] |

| Coffee | Naturally present | Not specified | [1] |

| Cheese | Naturally present | Not specified | [1] |

Formation Pathways

The presence of Furaneol in food can be attributed to two primary formation pathways: enzymatic biosynthesis in plants and microorganisms, and chemical formation during thermal processing via the Maillard reaction.

3.1. Biosynthesis in Plants and Microorganisms

In fruits such as strawberries, Furaneol is synthesized through a series of enzymatic steps.[3][7] The biosynthesis in plants and microorganisms is an area of active research, with D-fructose-1,6-bisphosphate identified as a key precursor.[3][6] In the yeast Zygosaccharomyces rouxii, which is significant in the fermentation of soy sauce and miso, enzymatic processes lead to the formation of Furaneol.[6]

3.2. Maillard Reaction

During the thermal processing of food, Furaneol can be formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[2][3] This pathway is a significant contributor to the presence of Furaneol in cooked, baked, and roasted foods.

Experimental Protocols for Quantification

The quantification of the highly polar and thermally labile Furaneol from complex food matrices presents analytical challenges. A common and effective method involves derivatization followed by solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

4.1. Derivatization and Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method enhances the volatility and stability of Furaneol for GC analysis.

-

Objective: To quantify the concentration of Furaneol in fruit samples.

-

Methodology:

-

Sample Preparation: Homogenize the fruit sample.

-

Derivatization: React the aqueous sample containing Furaneol with pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature. This reaction converts the polar hydroxyl group of Furaneol into a less polar and more stable derivative.

-

Solid-Phase Microextraction (SPME): Expose an SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the heated, derivatized sample. The derivative of Furaneol adsorbs onto the fiber.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Thermally desorb the analyte from the SPME fiber in the heated injection port of the gas chromatograph. The compound is then separated on a capillary column and detected by a mass spectrometer.

-

-

Key Parameters:

-

Reference: This protocol is based on the methodology described by Zhu et al. (2011) for the quantification of Furaneol in fruit samples.[4][5]

Visualizations

5.1. Workflow for Furaneol Analysis in Food

Caption: General workflow for Furaneol quantification.

5.2. Postulated Biosynthetic Pathway of Furaneol in Strawberry

Caption: Furaneol biosynthesis in strawberry.

Conclusion

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is a pivotal flavor compound with a widespread natural occurrence in a variety of foods. Its formation through both biosynthetic and chemical pathways highlights its complex nature. The analytical methods developed for its quantification, such as the derivatization-SPME-GC-MS protocol, are essential for quality control and research in the food industry. Further research into its biosynthetic pathways in different organisms could open avenues for biotechnological production of this valuable natural flavor.

References

- 1. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | The Fragrance Conservatory [fragranceconservatory.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Sensory Profile of 4-Hydroxy-2,5-dimethylhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5-dimethylhexan-3-one, a member of the aliphatic hydroxy ketone chemical class, presents a subject of interest within the flavor and fragrance industry. While detailed public data on its specific organoleptic profile is limited, its structural characteristics suggest potential for a unique sensory footprint. This technical guide synthesizes available physicochemical data for this compound, outlines standard experimental protocols for the sensory evaluation of flavor compounds, and situates its potential properties within the broader context of related aliphatic ketones. This document serves as a foundational resource for researchers and developers seeking to understand and potentially utilize this compound in sensory applications.

Introduction to this compound

This compound, also known by its synonym Isobutyroin, is an organic compound with the molecular formula C₈H₁₆O₂. Its structure features a hexane backbone with a ketone group at the third position, a hydroxyl group at the fourth, and methyl groups at the second and fifth positions. While its primary applications may lie in organic synthesis, its molecular structure, containing both a hydroxyl and a ketone group, suggests potential for interaction with olfactory and gustatory receptors, making it a candidate for investigation as a flavor and fragrance ingredient.[1] One chemical supplier notes that it is a colorless to pale yellow liquid with a "characteristic odor" and has potential applications in flavor and fragrance formulations.[2]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various matrices and for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [3][4] |

| Molecular Weight | 144.21 g/mol | [3][4] |

| CAS Number | 815-77-0 | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | ≥95% | [4] |

| InChIKey | SMYRRYXXNJLYLY-UHFFFAOYSA-N | [4] |

Organoleptic Properties: An Overview of Aliphatic Ketones

Experimental Protocols for Sensory Evaluation

To determine the specific organoleptic properties of a compound like this compound, a structured sensory evaluation is necessary. The following outlines a typical experimental protocol.

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a neutral solvent, such as propylene glycol or ethanol, at a concentration of 1% (w/v).

-

Serial Dilutions: Create a series of dilutions from the stock solution in deodorized water or a specific food-grade base (e.g., unsalted butter, neutral oil) to determine detection and recognition thresholds.

-

Control Sample: A sample of the solvent or food base without the target compound must be prepared as a control.

Sensory Panel

-

Panelist Selection: Recruit a panel of 10-15 trained sensory panelists with demonstrated ability to detect and describe various aroma and flavor attributes.

-

Training: Familiarize panelists with the expected sensory attributes of aliphatic ketones and with the evaluation procedures.

Evaluation Method: Descriptive Analysis

-

Attribute Generation: In a preliminary session, panelists are presented with a moderate concentration of the compound and asked to generate descriptive terms for its aroma and flavor.

-

Reference Standards: For key descriptors, reference standards should be provided to anchor the panel's evaluations (e.g., a solution of diacetyl for a "buttery" note).

-

Quantitative Evaluation: Panelists rate the intensity of each descriptor on a structured scale (e.g., a 15-point line scale) for each dilution.

-

Data Analysis: The intensity ratings are averaged, and statistical analysis (e.g., ANOVA) is used to determine significant differences between samples and to establish a sensory profile.

Visualizations

Generalized Odorant Signaling Pathway

The following diagram illustrates a simplified, generalized signaling pathway for the perception of odorants. While the specific receptors for this compound are unknown, this pathway represents the fundamental mechanism of olfaction.

Caption: A generalized workflow of the olfactory signaling cascade.

Experimental Workflow for Sensory Evaluation

The diagram below outlines the key steps in a typical sensory evaluation experiment as described in the protocols section.

References

- 1. This compound | 815-77-0 | Benchchem [benchchem.com]

- 2. CAS 815-77-0: this compound [cymitquimica.com]

- 3. This compound | C8H16O2 | CID 229406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

4-Hydroxy-2,5-dimethylhexan-3-one physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxy-2,5-dimethylhexan-3-one, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines potential experimental protocols, and visualizes relevant chemical pathways.

Core Compound Information

This compound, also known as isobutyroin, is an α-hydroxy ketone. Its structure features a hydroxyl group on the carbon atom adjacent to the carbonyl group. This arrangement imparts characteristic reactivity to the molecule.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Isobutyroin, 2,5-Dimethyl-4-hydroxy-3-hexanone | [1][3] |

| CAS Number | 815-77-0 | [1][3] |

| Molecular Formula | C₈H₁₆O₂ | [1][3] |

| Molecular Weight | 144.21 g/mol | [1] |

| Physical Property | Value | Source |

| Physical Form | Pale-yellow to yellow-brown liquid | [2] |

| Boiling Point | 182.1 ± 8.0 °C at 760 mmHg | |

| Melting Point | Not available (liquid at room temperature) | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Solubility | Soluble in organic solvents. | [4] |

Spectral Data Summary

| Spectroscopy | Data Summary | Source |

| ¹H NMR | Shows a chemical shift difference for the methyl groups. | [5] |

| Infrared (IR) | Vapor phase IR spectra are available. | [1] |

| Mass Spectrometry (MS) | GC-MS data available, with top peaks at m/z 73, 43, and 55. | [1] |

Experimental Protocols

General Synthesis Protocol: Acyloin Condensation of Ethyl Isobutyrate

This protocol is a generalized procedure based on the acyloin condensation reaction, which is a standard method for preparing α-hydroxy ketones.[6][7][8]

Materials:

-

Ethyl isobutyrate

-

Sodium metal, finely dispersed in an inert solvent (e.g., toluene or xylene)

-

Anhydrous, aprotic solvent (e.g., toluene, xylene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Chlorotrimethylsilane (optional, as a trapping agent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A reaction flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet is charged with the anhydrous aprotic solvent.

-

Finely dispersed sodium metal is added to the solvent under a continuous stream of inert gas.

-

The mixture is heated to reflux with vigorous stirring to maintain the sodium dispersion.

-

A solution of ethyl isobutyrate in the anhydrous solvent is added dropwise to the refluxing mixture over several hours.

-

(Optional) To improve yields by preventing side reactions, chlorotrimethylsilane can be added to the reaction mixture to trap the enediolate intermediate.[6]

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

-

The reaction mixture is cooled to room temperature, and the excess sodium is carefully quenched by the slow addition of ethanol, followed by water.

-

The aqueous layer is separated and acidified with hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification Protocol: Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure.

Procedure:

-

The crude this compound is transferred to a distillation flask.

-

The distillation apparatus is set up for vacuum distillation.

-

The pressure is reduced, and the sample is heated.

-

Fractions are collected at the appropriate boiling point and pressure. The fraction corresponding to pure this compound is collected.

Chemical Pathways and Relationships

The synthesis of this compound can be visualized through the general mechanism of the Acyloin Condensation.

Caption: Generalized mechanism of the Acyloin Condensation for the synthesis of α-hydroxy ketones.

Experimental Workflow for Synthesis and Purification

The overall process from starting materials to the purified product can be outlined in the following workflow.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. This compound | 815-77-0 [sigmaaldrich.com]

- 2. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Benzoin Condensation [organic-chemistry.org]

- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 7. bspublications.net [bspublications.net]

- 8. catalogimages.wiley.com [catalogimages.wiley.com]

The Role of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol/HDMF) in the Maillard Reaction: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research for "4-hydroxy-2,5-dimethylhexan-3-one" yielded limited information regarding its role in the Maillard reaction. However, a significant body of research exists for the structurally similar and commercially important flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) , which is a key aroma compound formed during the Maillard reaction. This guide will therefore focus on the established role of HDMF, as it is highly likely to be the compound of interest for researchers and professionals in this field.

Executive Summary

The Maillard reaction, a cornerstone of food chemistry and flavor science, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process generates a plethora of compounds that contribute to the desirable color, aroma, and flavor of cooked foods. Among these, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known by its trade name Furaneol®, is a pivotal molecule renowned for its sweet, fruity, and caramel-like aroma.[1] This technical guide provides a comprehensive overview of the formation, significance, and analysis of HDMF within the Maillard reaction, tailored for a scientific audience. We will delve into its formation pathways from various precursors, present quantitative data on its generation under different experimental conditions, and provide detailed experimental protocols for its synthesis and analysis.

Introduction: The Significance of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a potent aroma compound that significantly influences the sensory profile of a wide range of thermally processed foods, including baked goods, roasted coffee, and cooked meats.[1] Its characteristic sweet, caramel, and fruity notes, often reminiscent of strawberry or pineapple, make it a highly desirable flavor compound.[2] First identified as a product of the Maillard reaction, HDMF is also found naturally in various fruits.[2] Its formation is a complex process influenced by a multitude of factors, including the types of sugar and amino acid precursors, temperature, pH, and the presence of intermediates. Understanding the mechanisms of HDMF formation is crucial for controlling and optimizing flavor development in food products and for its potential applications in the pharmaceutical and fragrance industries.

Formation Pathways of HDMF in the Maillard Reaction

The formation of HDMF in the Maillard reaction can proceed through several pathways, primarily depending on the nature of the initial sugar precursor (pentoses or hexoses).

Formation from Hexoses

The reaction between hexoses (e.g., glucose, fructose) and amino acids is a major route to HDMF formation. A key intermediate in this pathway is acetylformoin .[3] The general pathway can be summarized as follows:

-

Amadori Rearrangement: The initial step of the Maillard reaction involves the condensation of a reducing sugar with an amino acid to form a Schiff base, which then undergoes an Amadori rearrangement to yield an Amadori compound (an N-substituted 1-amino-1-deoxy-2-ketose).

-

Formation of Deoxyosones: The Amadori compound can then enolize and eliminate the amino acid to form 1-deoxyglucosone or 3-deoxyglucosone.

-

Formation of Acetylformoin: 1-Deoxyglucosone is a key precursor to acetylformoin.

-

Cyclization and Reduction: Acetylformoin then undergoes cyclization and reduction to form HDMF.

Formation from Pentoses

Pentoses (e.g., xylose, ribose) can also serve as precursors for HDMF, a process that involves a chain elongation step.[4][5]

-

Formation of 1-Deoxypentosone: Similar to the hexose pathway, pentoses react with amino acids to form an Amadori compound, which then yields 1-deoxypentosone.

-

Strecker Degradation and Aldehyde Formation: Amino acids undergo Strecker degradation in the presence of dicarbonyl compounds, producing Strecker aldehydes (e.g., formaldehyde from glycine, acetaldehyde from alanine).

-

Chain Elongation: The Strecker aldehyde then reacts with the 1-deoxypentosone, elongating the carbon chain.

-

Cyclization and Reduction: The elongated intermediate cyclizes and is subsequently reduced to form HDMF. The specific amino acid present influences the final product; for instance, glycine (producing formaldehyde) is a key precursor in this pathway for HDMF.[5]

Quantitative Data on HDMF Formation

The yield of HDMF in the Maillard reaction is highly dependent on the reaction conditions. The following tables summarize quantitative data from various model systems.

Table 1: Influence of Precursors on HDMF Yield

| Sugar Precursor | Amino Acid Precursor | Temperature (°C) | pH | Yield of HDMF (mol%) | Reference |

| L-Rhamnose | L-Lysine | 120 | 5.0 - 9.0 | >40 | [3] |

| Pentose (Xylose) | Glycine | 90 | 7.0 | - | [6] |

| Pentose (Xylose) | Alanine | 90 | 7.0 | - | [6] |

| D-Glucose | Glycine | - | - | - | [2] |

| D-Fructose-1,6-diphosphate | - | 30 | 3.0 - 10.0 | - |

Table 2: Concentration of HDMF in Various Food Products

| Food Product | Concentration Range | Reference |

| Pineapple Juice | 1.6 - 27.3 ppm | [7] |

| Strawberries | 1663 - 4852 µg/kg | [8] |

| Tomatoes | 95 - 173 µg/kg | [8] |

| Cooked Meats | Detected | [1] |

Experimental Protocols

Laboratory Synthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone

A common laboratory synthesis involves the aldol condensation of 2,5-dimethyl-dihydro-3(2H)-furanone.[9]

Materials:

-

2,5-dimethyl-dihydro-3(2H)-furanone

-

Aqueous acetaldehyde (28%)

-

Aqueous potassium hydroxide (20%)

-

10% Hydrochloric acid

-

Sodium chloride

-

Ice/water bath

-

Reaction flask with agitator and thermometer

Procedure:

-

Combine 20 parts by weight of 2,5-dimethyl-dihydro-3(2H)-furanone and 56 parts by weight of 28% aqueous acetaldehyde in the reaction flask.

-

Cool the mixture to 5°C using an ice/water bath.

-

Slowly add the 20% aqueous potassium hydroxide solution dropwise with agitation until the pH is greater than 12.

-

Continue agitation for 1 hour at a temperature between 0°C and 10°C.

-

Acidify the reaction mixture with a few drops of 10% hydrochloric acid.

-

Saturate the clear solution with sodium chloride.

-

The resulting product, 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone, can then be further processed (e.g., through ozonolysis and reduction) to yield 4-hydroxy-2,5-dimethyl-3(2H)-furanone.[9]

Analytical Methodologies for HDMF Quantification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like HDMF.[10][11]

Sample Preparation (Solid-Phase Extraction - SPE):

-

Homogenize the food sample.

-

Load the sample onto a Lichrolut-EN SPE column.

-

Wash the column to remove interferences.

-

Elute HDMF with 1 mL of methanol.

GC-MS Conditions:

-

Injection: Direct microvial insert thermal desorption.[10][11]

-

Column: A suitable capillary column, such as a DB-WAX or equivalent polar column.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 40°C, holding for a few minutes, then ramping up to around 240°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

HPLC with UV detection is another common method for quantifying HDMF, particularly in liquid samples.[12]

Sample Preparation:

-

For liquid samples like juice, filtration may be sufficient.

-

For solid samples, an extraction step (e.g., with water or a suitable solvent) followed by filtration is necessary.

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., Zorbax ODS).[7]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M sodium acetate, pH 4.0) and an organic solvent (e.g., methanol).[7]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at 290 nm.[7]

-

Injection Volume: 10-20 µL.

Conclusion

4-Hydroxy-2,5-dimethyl-3(2H)-furanone is a critical flavor compound generated during the Maillard reaction, contributing significantly to the desirable sensory attributes of many cooked foods. Its formation is a multifaceted process influenced by a variety of factors, offering opportunities for targeted flavor modulation in food production. The analytical techniques detailed in this guide provide robust methods for the quantification of HDMF, enabling researchers and industry professionals to better understand and control its formation. Further research into the intricate pathways of HDMF generation and its interactions with other food components will continue to advance the science of flavor chemistry and its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars | Semantic Scholar [semanticscholar.org]

- 6. imreblank.ch [imreblank.ch]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Hydroxy-2,5-dimethylhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the alpha-hydroxy ketone, 4-Hydroxy-2,5-dimethylhexan-3-one. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.

Introduction

This compound is a member of the alpha-hydroxy ketone family, a class of organic compounds characterized by a hydroxyl group adjacent to a carbonyl group. These bifunctional molecules are of significant interest in synthetic organic chemistry and are valuable intermediates in the preparation of various pharmaceuticals and other complex organic molecules. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and quality control. This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The following sections provide a summary of the available spectroscopic data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide key insights into its molecular framework. Due to the presence of a stereocenter at the carbon bearing the hydroxyl group (C4), the adjacent isopropyl group's methyls and the methine proton are diastereotopic, leading to more complex splitting patterns than might be naively expected.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | d | 1H | H-4 |

| ~3.5 | br s | 1H | -OH |

| ~2.8 | m | 1H | H-2 |

| ~2.2 | m | 1H | H-5 |

| ~1.1 | d | 6H | C(1)H₃, C(1')H₃ |

| ~0.9 | d | 6H | C(6)H₃, C(6')H₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~215 | C-3 (C=O) |

| ~80 | C-4 (CH-OH) |

| ~35 | C-2 (CH) |

| ~33 | C-5 (CH) |

| ~20 | C-1, C-1' (CH₃) |

| ~18 | C-6, C-6' (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will prominently feature absorptions corresponding to the hydroxyl and carbonyl groups.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (Alcohol) |

| ~2970 | Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Ketone) |

| ~1470 | Medium | C-H bend (Alkyl) |

| ~1370 | Medium | C-H bend (Alkyl) |

| ~1100 | Medium | C-O stretch (Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the carbon-carbon bonds adjacent to the carbonyl and hydroxyl groups.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 129 | Low | [M - CH₃]⁺ |

| 101 | Medium | [M - C₃H₇]⁺ or [M - CH(CH₃)₂]⁺ |

| 73 | High | [CH(OH)C(CH₃)₂]⁺ |

| 71 | Medium | [C(=O)CH(CH₃)₂]⁺ |

| 57 | High | [CH(CH₃)₂]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH(CH₃)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 300 MHz or higher field strength spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum: Record a background spectrum of the clean, empty salt plates.

-

Sample Spectrum: Place the salt plates with the sample in the spectrometer and record the spectrum.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

Ion Source Temperature: Typically set to 230 °C.

-

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis or for the study of related compounds, the experimental protocols provided herein can be adapted and optimized. The interpretation of spectroscopic data is a synergistic process, and the combination of NMR, IR, and MS data is essential for the unambiguous structural confirmation of organic molecules.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2,5-dimethylhexan-3-one, a significant alpha-hydroxy ketone. The document details its chemical identity, physicochemical properties, and spectral data. It also explores related isomeric compounds, offering a comparative analysis of their characteristics. Furthermore, this guide outlines a general synthetic methodology and an analytical approach for the characterization of this class of compounds.

Chemical Identity and Synonyms

This compound, an organic compound with the molecular formula C₈H₁₆O₂, is also known by several synonyms.[1][2] Its most common synonym is Isobutyroin.[1][2] The IUPAC name for this compound is 4-hydroxy-2,5-dimethyl-3-hexanone.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | Isobutyroin, 2,5-Dimethyl-4-hydroxy-3-hexanone, 4-Hydroxy-2,5-dimethyl-3-hexanone[1][2] |

| CAS Number | 815-77-0[1] |

| Molecular Formula | C₈H₁₆O₂[1][3] |

| Molecular Weight | 144.21 g/mol [3] |

| InChI Key | SMYRRYXXNJLYLY-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a liquid at room temperature, typically appearing as a pale-yellow to yellow-brown substance. It is commercially available with a purity of around 95%.[1]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Physical Form | Liquid[1] |

| Appearance | Pale-yellow to Yellow-brown |

| Purity | ~95%[1] |

| Storage Temperature | Room temperature |

Spectral Data

Detailed spectral information is crucial for the unambiguous identification and characterization of this compound. The following sections provide an overview of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits a characteristic chemical shift difference for the methyl groups.[4] This is due to the stereochemistry of the molecule.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data is available for this compound in the NIST Mass Spectrometry Data Center.[3] The fragmentation pattern in the mass spectrum provides valuable information for structural elucidation.

Related Compounds

Several structural isomers of this compound exist, each with unique properties and potential applications. Understanding these related compounds provides a broader context for the chemistry of this class of molecules.

Table 3: Properties of Isomers of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature |

| 5-Hydroxy-2,5-dimethylhexan-3-one | 36587-79-8 | C₈H₁₆O₂ | 144.21 | β-hydroxy ketone[5] |

| 4-Hydroxy-3,4-dimethylhexan-2-one | Not Available | C₈H₁₆O₂ | 144.21 | Positional isomer[6] |

| 2,5-Dimethyl-3-hexanone | 1888-57-9 | C₈H₁₆O | 128.21 | Deoxy analog[7] |

Experimental Protocols

Synthesis of α-Hydroxy Ketones via Acyloin Condensation

A general and classical method for the synthesis of α-hydroxy ketones, such as this compound (isobutyroin), is the acyloin condensation of esters.[8][9][10] This reaction involves the reductive coupling of two carboxylic esters using metallic sodium in an aprotic solvent.[8][11]

General Procedure:

-

Reaction Setup: The reaction is conducted in a moisture-free apparatus under an inert atmosphere (e.g., nitrogen or argon). An aprotic solvent with a high boiling point, such as toluene or xylene, is used.[8]

-

Reactants: The corresponding carboxylic ester (in this case, an isobutyrate ester) is dissolved in the anhydrous solvent. Metallic sodium, typically as a dispersion, is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux to initiate the condensation. The reaction is typically carried out in the absence of protic solvents to avoid the competing Bouveault-Blanc ester reduction.[8]

-

Trapping of Intermediate: To improve yields, chlorotrimethylsilane can be added to the reaction mixture to trap the enediolate intermediate as a more stable bis-silyl derivative.[9][12]

-

Workup: After the reaction is complete, the mixture is cooled, and the excess sodium is quenched, typically with an alcohol. The reaction mixture is then hydrolyzed with a dilute acid to liberate the α-hydroxy ketone.

-

Purification: The product is extracted with an organic solvent, and the extract is washed, dried, and concentrated. The final product is purified by distillation or chromatography.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

General GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a wax-type or mid-polarity column).

-

Injection: A split/splitless injector is typically used. The sample is dissolved in a suitable solvent (e.g., dichloromethane or ether) before injection.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the components in the sample. A typical program might start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 200-250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range appropriate for the expected fragments.

-

Data Analysis: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum of each peak is used for identification by comparison with spectral libraries (like the NIST library) and by interpretation of the fragmentation pattern.

Biological Relevance and Flavor Perception

This compound is recognized as an aroma compound and is used in the food industry as a flavoring agent.[2] The perception of flavor is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity.[13][14]

The process begins with the release of aroma molecules in the mouth during consumption, which then travel to the olfactory epithelium.[15] These molecules bind to olfactory receptors, initiating a signal transduction cascade that results in a nerve impulse being sent to the brain, where the odor is perceived.[13] The overall flavor experience is a combination of this olfactory information with taste sensations from the tongue and other sensory inputs.[16]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 815-77-0 | Benchchem [benchchem.com]

- 3. This compound | C8H16O2 | CID 229406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 5-Hydroxy-2,5-dimethylhexan-3-one | C8H16O2 | CID 20600818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-3,4-dimethylhexan-2-one | C8H16O2 | CID 21299818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hexanone, 2,5-dimethyl- [webbook.nist.gov]

- 8. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 9. bspublications.net [bspublications.net]

- 10. catalogimages.wiley.com [catalogimages.wiley.com]

- 11. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]

- 12. Acyloin Condensation [organic-chemistry.org]

- 13. Frontiers | The role of perireceptor events in flavor perception [frontiersin.org]

- 14. Item - Mechanisms of flavor perception : how odor and taste interact when we eat - Karolinska Institutet - Figshare [openarchive.ki.se]

- 15. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to Isobutyroin: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyroin, systematically named 2-hydroxy-2,4-dimethyl-3-pentanone, is an α-hydroxy ketone characterized by its sterically hindered structure. This structural feature imparts unique chemical and physical properties that make it a molecule of interest in various fields of chemical synthesis and potentially in drug development. As a member of the acyloin class of compounds, its synthesis and reactivity are of fundamental importance in organic chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of isobutyroin, with a focus on detailed experimental protocols and data presentation for the scientific community.

Synthesis of Isobutyroin

The primary and most effective method for the synthesis of isobutyroin is the acyloin condensation of ethyl isobutyrate.[1] This reaction involves the reductive coupling of two ester molecules in the presence of metallic sodium to form the α-hydroxy ketone.

Reaction Scheme: Acyloin Condensation of Ethyl Isobutyrate

References

Methodological & Application

Application Notes and Protocols: 4-Hydroxy-2,5-dimethylhexan-3-one and its Related Analytical Standards

A-81577 | Version 1.0

These application notes provide a comprehensive overview of 4-Hydroxy-2,5-dimethylhexan-3-one, its commercially available analytical standards, and detailed protocols for its analysis. It has been noted that in scientific literature, the structurally similar and more extensively studied compound, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (also known as Furaneol or strawberry furanone), is often the subject of analytical methods. This document will address both compounds, with a focus on the readily available analytical methodologies for the furanone.

Compound Information and Available Standards

This compound is a hydroxy ketone that can be used as an intermediate in organic synthesis.[1] Analytical standards for this compound are available from various suppliers, typically with a purity of 95%.[2][3][4] These standards are essential for the accurate identification and quantification of the compound in various matrices.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 815-77-0 | [3][5] |

| Molecular Formula | C₈H₁₆O₂ | [1][4][5] |

| Molecular Weight | 144.21 g/mol | [3][5] |

| IUPAC Name | This compound | [3][5] |

| Synonyms | Isobutyroin | [4][5] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [2][3] |

| Storage Temperature | Room temperature | [2][3] |

Table 2: Commercially Available Analytical Standards for this compound

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (via AstaTech, Inc.) | ATE448431639 | 95% | 50 mg, 250 mg, 1 g[3] |

| CymitQuimica | - | 95% | 25 mg, 100 mg, 250 mg[4] |

Analytical Protocols

While specific, validated analytical methods for this compound are not widely published, methods for the related and structurally similar compound, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), are well-established. These protocols can serve as a strong starting point for the development of methods for the hexanone derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Furaneol Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like Furaneol. The following protocol is a general guideline based on established methods.

Experimental Workflow for GC-MS Analysis

Caption: A typical workflow for the GC-MS analysis of furanones from a complex matrix.

Table 3: Recommended GC-MS Parameters for Furaneol Analysis

| Parameter | Recommended Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Temperature Program | Initial: 40 °C (hold 2 min), Ramp: 5 °C/min to 250 °C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-350 |

| MS Detector | Quadrupole |

High-Performance Liquid Chromatography (HPLC) Protocol for Furaneol Analysis

HPLC with UV detection is another common method for the quantification of Furaneol, particularly in liquid samples.

Experimental Workflow for HPLC Analysis

Caption: A standard workflow for the HPLC-UV analysis of furanones.

Table 4: Recommended HPLC Parameters for Furaneol Analysis

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size (or equivalent) |

| Mobile Phase | Isocratic mixture of water and methanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 280 nm |